molecular formula C9H9N3O B3342508 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one CAS No. 22863-24-7

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B3342508
CAS No.: 22863-24-7
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one (CAS 22863-24-7) is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a phenyl group at position 2. Its molecular formula is C9H9N3O (molecular weight: 175.19 g/mol), and it exists as a brown crystalline powder with a melting point of 154–156°C . The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, with reported antimicrobial properties . The triazole ring’s nitrogen-rich structure enables diverse reactivity, making it a versatile scaffold for derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-10-9(13)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMZCGEAIGPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its triazole ring allows for various chemical modifications, making it valuable in the development of more complex molecules.

Table 1: Chemical Reactions Involving 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Reaction TypeDescription
OxidationCan be oxidized to form oxides.
ReductionCapable of undergoing reduction reactions.
SubstitutionThe triazole ring can react with electrophiles or nucleophiles.

Biology

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Medicine

The pharmacological properties of this compound have been explored for potential therapeutic applications.

Table 2: Pharmacological Properties

PropertyEffect
AntimicrobialEffective against bacterial infections
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation in animal models

Case Study: Therapeutic Potential
A preliminary investigation assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, highlighting its potential for treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and reactivity.

Table 3: Industrial Uses

ApplicationDescription
DyesUsed as an intermediate in dye synthesis
PigmentsContributes to color stability in formulations

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Identifier) Substituents (Position) Key Properties Applications References
Target Compound (CAS 22863-24-7) 2-phenyl, 5-methyl (positions 2,5) Antimicrobial activity, intermediate Pharmaceutical synthesis
PRR846 4-(4-chlorophenyl) (position 4) VOR complex inhibition Antifungal research
Compound 13 () 4-amino, 5-(4-Cl-phenyl), 2-mercapto-oxadiazole Enhanced antimicrobial activity Antimicrobial agents
4-Ethoxy/4-Methoxy-phenyl derivative 4-ethoxy, 5-methoxyphenyl (4,5) Improved solubility, electronic modulation Drug design
NTO (5-nitro-1,2,4-triazol-3-one) 5-nitro (position 5) High explosive power, insensitivity Energetic materials
Key Observations:
  • Substituent Position : The target compound’s 2-phenyl and 5-methyl groups contrast with PRR846’s 4-(4-chlorophenyl) substitution. Position 4 substitutions (e.g., PRR846) often enhance pharmacological targeting, while position 2 groups (as in the target compound) influence steric effects in synthesis .
  • Functional Groups : Mercapto-oxadiazole (Compound 13) and nitro (NTO) groups introduce distinct reactivities. Mercapto-oxadiazole enhances antimicrobial activity via thiol-mediated interactions, whereas nitro groups confer explosive properties .
  • Electron-Donating Groups : Ethoxy and methoxy substituents () improve solubility and electronic properties, making them preferable in CNS drug design .
Antimicrobial Activity
  • The target compound exhibits moderate antimicrobial activity, while derivatives like Compound 13 (with a mercapto-oxadiazole moiety) show significantly higher efficacy against Gram-positive and Gram-negative pathogens . Biheterocyclic triazolones (e.g., combined triazolone-thiadiazole derivatives) also outperform the target compound due to synergistic effects .
Pharmacological Targeting
  • PRR846 and PRR851 (4-chlorophenyl derivatives) inhibit vacuolar ATPase (VOR complex), a mechanism absent in the target compound. The 4-chlorophenyl group enhances target binding affinity .

Thermodynamic and Computational Studies

  • Density functional theory (DFT) studies () reveal that electron-withdrawing groups (e.g., nitro in NTO) reduce HOMO-LUMO gaps, increasing reactivity. In contrast, the target compound’s methyl and phenyl groups stabilize the triazole ring, favoring intermediate roles in synthesis .

Antimicrobial Derivatives

  • Compound 13 () and biheterocyclic triazolones () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming the target compound (MIC ~16 µg/mL) .

Explosive Materials

  • NTO’s detonation velocity (7,850 m/s) and low sensitivity make it superior to traditional explosives like TNT, underscoring the impact of nitro functionalization .

Drug Design Innovations

    Biological Activity

    2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one (CAS Number: 22863-24-7) is a heterocyclic compound characterized by its triazole ring structure. The molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    The compound features a five-membered ring consisting of three nitrogen atoms and two carbon atoms. Its structure can be represented as follows:

    InChI 1S C10H10N2O c1 7 10 13 12 11 7 8 5 3 2 4 6 8 h2 6H 1H3 H 10 11 13 \text{InChI 1S C10H10N2O c1 7 10 13 12 11 7 8 5 3 2 4 6 8 h2 6H 1H3 H 10 11 13 }

    Synthesis Methods

    The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-amino-1,2,4-triazole with a suitable ketone or aldehyde under acidic or basic conditions. This process yields high purity and yield when optimized for industrial production .

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values have been recorded in the range of 50–100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

    Antioxidant Activity

    The compound's antioxidant properties have been investigated through various assays. It demonstrates a strong ability to scavenge free radicals, which is attributed to its triazole structure that enhances electron donation capabilities. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay with an IC50 value of approximately 25 µg/mL .

    Cytotoxicity and Anticancer Activity

    In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

    Cell Line IC50 (µM)
    HeLa (cervical cancer)15
    MCF7 (breast cancer)20
    A549 (lung cancer)18

    These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction mechanisms .

    The proposed mechanism for its biological activity includes:

    • Interference with DNA synthesis : The compound may inhibit enzymes involved in DNA replication.
    • Induction of oxidative stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
    • Modulation of cell signaling pathways : It may affect pathways related to cell survival and proliferation.

    Study on Antimicrobial Efficacy

    A recent study evaluated the antimicrobial efficacy of various derivatives of triazole compounds including this compound. The results demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity against Gram-positive bacteria.

    Clinical Trials for Anticancer Applications

    Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate promising outcomes in terms of tumor reduction and patient tolerance .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one, and how can purity be maximized?

    • Methodology : The compound is typically synthesized via a two-step process. First, 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) is prepared by reacting semicarbazide with formic acid under reflux. Subsequent nitration or alkylation introduces substituents like phenyl and methyl groups . For purity, recrystallization using ethanol or acetonitrile is recommended, with monitoring via TLC or HPLC .
    • Key Parameters : Solvent choice (polar aprotic solvents enhance yield), reaction time (5–12 hours for alkylation), and stoichiometric ratios (e.g., 1:1 for bromoacetophenone) are critical .

    Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

    • Methodology :

    • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve tautomeric forms and substituent positions (e.g., methyl at C5 vs. phenyl at C2) .
    • X-ray Diffraction : Single-crystal X-ray analysis confirms planar triazolone rings and intermolecular hydrogen bonding, as shown in derivatives like 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-triazol-3-one .

    Q. How does solvent polarity affect solubility and purification of triazol-3-one derivatives?

    • Methodology : Solubility in polar solvents (e.g., DMSO, ethanol) is higher due to hydrogen-bonding interactions with the triazolone core. Recrystallization in ethanol/water mixtures (3:1 v/v) optimizes purity for derivatives like 4-amino-2-[(4-aryl-5-sulphanyl-4H-triazol-3-yl)methyl]-5-(4-methylphenyl)-triazol-3-ones .

    Advanced Research Questions

    Q. How can tautomeric equilibria (e.g., keto-enol) be analyzed experimentally and computationally?

    • Methodology :

    • Experimental : IR spectroscopy identifies C=O stretching (1670–1700 cm⁻¹) and enol C–O bands (1250–1300 cm⁻¹). Variable-temperature NMR detects dynamic tautomerism .
    • Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates energy differences between tautomers. Exact exchange terms improve accuracy for thermochemical properties .

    Q. What computational models best predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

    • Methodology :

    • DFT : B3LYP/6-31G(d) optimizes transition states for alkylation reactions (e.g., with bromoacetophenone). Local spin-density and gradient corrections in exchange-correlation functionals reduce errors in activation energy predictions (<3 kcal/mol) .
    • Molecular Dynamics (MD) : Rigid-molecule approximations with Lennard-Jones potentials model crystal packing and thermal expansion, validated against experimental lattice parameters .

    Q. How can structure-activity relationships (SAR) guide pharmacological applications?

    • Methodology :

    • Biological Screening : Derivatives with electron-withdrawing groups (e.g., nitro at C5) exhibit enhanced antimicrobial activity. Mannich base derivatives are synthesized via microwave-assisted reactions (60–80°C, 300 W) and tested against Gram-positive bacteria .
    • SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with antifungal potency, using Hammett constants for substituent effects .

    Q. What strategies resolve contradictions in reported reaction yields for triazol-3-one functionalization?

    • Methodology :

    • Reaction Optimization : Continuous-flow microreactors improve nitration efficiency by controlling exothermicity and residence time (e.g., 2.5 minutes at 50°C) .
    • Byproduct Analysis : LC-MS identifies intermediates like 5-nitro derivatives, which may form under excess HNO₃ conditions .

    Q. How can crystal engineering enhance the compound’s application in energetic materials?

    • Methodology : Co-crystallization with nitro groups (e.g., 5-nitro-triazol-3-one) improves thermal stability (decomposition >250°C) and reduces sensitivity. Hydrogen-bonding networks are engineered via solvent evaporation under controlled humidity .

    Data Contradictions and Resolution

    • Synthetic Yield Variability : Discrepancies in alkylation yields (50–85%) arise from residual moisture or incomplete deprotonation. Anhydrous conditions (e.g., Na/EtOH) and inert atmospheres mitigate this .
    • Biological Activity : Conflicting MIC values for antifungal derivatives are resolved by standardizing agar dilution methods (CLSI M38-A2) and controlling inoculum density (1–5 × 10⁴ CFU/mL) .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one
    Reactant of Route 2
    2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

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